molecular formula C17H15NO5 B557817 Fmoc-AOAc-OH CAS No. 123106-21-8

Fmoc-AOAc-OH

Cat. No. B557817
M. Wt: 313,3 g/mole
InChI Key: XQLJEKGEUGUEJZ-UHFFFAOYSA-N
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Description

Fmoc-AOAc-OH, also known as FMOC-氨基羟酸, is a chemical compound with the molecular formula C17H15NO5 and a molecular weight of 313.305 . It is commonly used as a protecting group in peptide synthesis .


Molecular Structure Analysis

The molecular structure of Fmoc-AOAc-OH is characterized by its molecular formula C17H15NO5 . Detailed structural analysis may require advanced techniques such as X-ray diffraction or molecular dynamics simulations .


Chemical Reactions Analysis

Fmoc-AOAc-OH, like other Fmoc-protected compounds, can be used to protect amine groups during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other methods for introducing the Fmoc group include using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .


Physical And Chemical Properties Analysis

Fmoc-AOAc-OH is a white or off-white crystalline solid with a melting point of approximately 105-107°C . It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . Its exact mass and monoisotopic mass are both 313.09502258 g/mol, and it has a topological polar surface area of 84.9 Ų .

Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

One significant application is in the development of antibacterial composite materials. Fmoc-decorated self-assembling building blocks, derived from amino acids, have been utilized for creating nanoassemblies with substantial antibacterial capabilities. These nanoassemblies, when integrated into resin-based composites, exhibit a non-cytotoxic behavior towards mammalian cells while effectively inhibiting bacterial growth. This novel approach leverages the intrinsic antibacterial properties of self-assembling blocks, paving the way for advanced biomedical materials (Schnaider et al., 2019).

Supramolecular Hydrogels

Supramolecular hydrogels based on Fmoc-functionalized amino acids represent another crucial application area. These gels, utilized extensively in the biomedical field, are appreciated for their biocompatibility and biodegradability. The incorporation of colloidal and ionic silver into these gels has been explored for enhancing their antimicrobial activity, indicating a promising strategy for medical applications (Croitoriu et al., 2021).

Synthesis and Characterization of Novel Compounds

The synthesis of peptide nucleic acid (PNA) FRET probes via an orthogonally protected building block demonstrates the chemical versatility of Fmoc amino acids. This method allows for post-synthetic labeling of PNAs, facilitating the creation of FAM Cy5 donor-acceptor pairs for detecting specific DNA sequences. This innovative approach opens new avenues for molecular diagnostics and research (Oquare & Taylor, 2008).

Hybrid Nanomaterials

Fmoc-protected amino acid-based hydrogels have been developed to incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNTs), creating hybrid hydrogels. This method enhances the thermal stability and conductivity of the hydrogels, demonstrating a novel approach to developing functional nanomaterials for potential use in electronics and biotechnology (Roy & Banerjee, 2012).

Future Directions

Fmoc-protected peptides and amino acids, such as Fmoc-AOAc-OH, have shown promise in various biological applications, including the formulation of biocompatible hydrogels suitable for different biomedical applications . Future research may focus on further exploring the properties and potential applications of these compounds .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c19-16(20)10-23-18-17(21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLJEKGEUGUEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589246
Record name [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-AOAc-OH

CAS RN

123106-21-8
Record name [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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